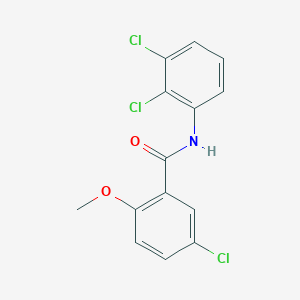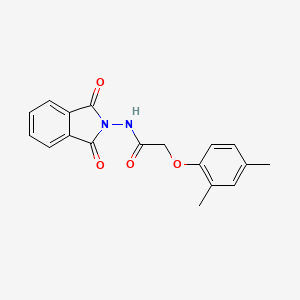
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole, also known as DNBP, is a synthetic compound that has been widely used in scientific research. DNBP is a pyrrole derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is not fully understood. However, it is believed that 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole exerts its biological effects by binding to specific targets, such as GPCRs and proteins. The binding of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole to these targets can activate or inhibit downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated that 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole can inhibit the growth of cancer cells, reduce inflammation, and modulate glucose metabolism. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been shown to bind to and activate GPR35, which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been extensively studied, and its biological effects have been well-characterized. However, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole also has some limitations for lab experiments. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole is a relatively toxic compound, and caution should be taken when handling it. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole also has limited solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. One potential direction is the development of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the biological effects of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole. Further studies are also needed to explore the potential applications of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole involves the reaction of 4-nitrobiphenyl with 2,5-dimethylpyrrole in the presence of a catalyst. The reaction yields 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole as a yellow crystalline solid with a melting point of 150-152°C. The purity of 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been extensively used in scientific research for its potential applications in various fields. In medicinal chemistry, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as an antitumor agent. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has also been studied for its potential as an anti-inflammatory agent. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo.
In pharmacology, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs). 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to bind to and activate the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes, including inflammation, pain, and glucose metabolism.
In biochemistry, 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been studied for its potential as a fluorescent probe for detecting protein-ligand interactions. 2,5-dimethyl-1-(4'-nitro-4-biphenylyl)-1H-pyrrole has been shown to bind to proteins with high affinity and specificity, and the resulting fluorescence signal can be used to monitor protein-ligand interactions in real-time.
Propriétés
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-4-14(2)19(13)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20(21)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCMNZDGIJIMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4'-nitrobiphenyl-4-yl)-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)







![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
